2,2,6,6-Tetramethylquinuclidine hydrobromide
Overview
Description
Synthesis Analysis 2,2,6,6-Tetramethylquinuclidine, a quinuclidine derivative with four geminal substituents in the α-positions relative to nitrogen, was synthesized from triacetonamine using Reformatskii and Knoevenagel reactions. This methodology provided a novel approach to constructing the quinuclidine framework, marking the first synthesis of such derivatives (E. S. Nikit-skaya et al., 1971).
Molecular Structure Analysis The molecular structure of 2,2,6,6-tetramethylquinuclidine derivatives has been extensively analyzed through crystallography. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yielded two forms of 1-hydroxy-2,2,6,6-tetramethylpiperidinium bromide salts, exhibiting unique crystalline structures and intermolecular hydrogen bonding, underscoring the diverse molecular arrangements possible within this chemical family (M. Percino et al., 2016).
Chemical Reactions and Properties 2,2,6,6-Tetramethylquinuclidine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The interaction of thiazolidine-2-thione with tetrabromo-1,4-benzoquinone, for example, demonstrates a complex set of reactions involving charge transfer complexation, substitution, and redox processes, emphasizing the compound's rich chemistry (U. M. Rabie et al., 2012).
Physical Properties Analysis The physical properties of 2,2,6,6-tetramethylquinuclidine derivatives, such as crystalline structure and hydrogen bonding patterns, significantly influence their chemical reactivity and potential applications. The detailed structural analysis through X-ray diffraction provides insight into the molecular geometry, bonding environment, and potential interaction sites for further chemical reactions (M. Percino et al., 2016).
Chemical Properties Analysis The chemical properties of 2,2,6,6-tetramethylquinuclidine derivatives are characterized by their reactivity towards a variety of reagents and conditions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, showcases the compound's utility in producing complex molecules with significant biological relevance (K. Verschueren et al., 1992).
Scientific Research Applications
Synthesis and Pharmacological Study
2,2,6,6-Tetramethylquinuclidine hydrobromide has been studied for its pharmacological properties, particularly its ganglion-blocking and hypotensive activity. It has been recommended for broad medical application as an original medicinal preparation known as temekhin (Levkoeva et al., 1971).
Biomedical Imaging Applications
Compounds synthesized from 2,2,6,6-Tetramethylquinuclidine hydrobromide exhibited antioxidant potential and were considered promising for application in biomedical studies using magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
Membrane Structure Studies
The compound has been used in exploratory studies of biological membranes, particularly in the structure of membranes of nerve and muscle. The use of spin-label 2,2,6,6,-tetramethylpiperidine-l-oxyl (TEMPO) derived from this compound has been instrumental in these studies (Hubbell & Mcconnell, 1968).
properties
IUPAC Name |
2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYZWCLYWCKYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCN1C(C2)(C)C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184092 | |
Record name | Temekhin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylquinuclidine hydrobromide | |
CAS RN |
30015-57-7 | |
Record name | Temekhin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temekhin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Temechine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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